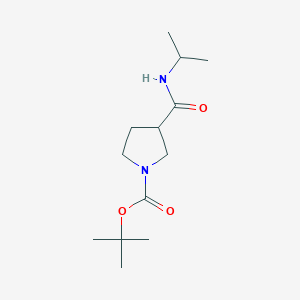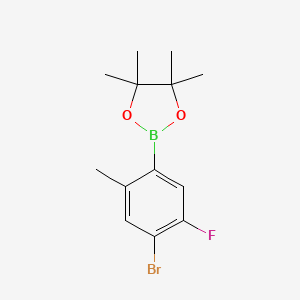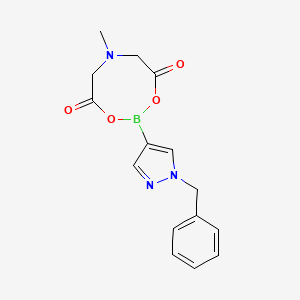![molecular formula C12H28N2O9 B8204398 (2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate, 99% is a chiral compound widely used in various scientific fields. It is known for its high purity and effectiveness in enantioselective synthesis, making it a valuable reagent in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate typically involves the resolution of racemic 2,2’-bipyrrolidine using L-tartaric acid. The process includes:
Formation of diastereomeric salts: Racemic 2,2’-bipyrrolidine is reacted with L-tartaric acid to form diastereomeric salts.
Separation of diastereomers: The diastereomeric salts are separated by crystallization.
Recrystallization: The desired (R,R)-2,2’-bipyrrolidine L-tartrate is recrystallized to achieve high purity.
Industrial Production Methods
In industrial settings, the production of (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate follows similar steps but on a larger scale. Advanced techniques such as continuous flow synthesis and automated crystallization may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various substituted bipyrrolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted bipyrrolidines, which are valuable intermediates in organic synthesis.
科学的研究の応用
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is extensively used in:
Chemistry: As a chiral ligand in asymmetric synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: For the synthesis of chiral drugs and pharmaceutical intermediates.
Industry: In the production of fine chemicals and agrochemicals.
作用機序
The compound exerts its effects through its chiral centers, which allow it to interact selectively with other chiral molecules. This selectivity is crucial in asymmetric synthesis, where it helps in the formation of enantiomerically pure products. The molecular targets include various enzymes and receptors, where it acts as a chiral catalyst or inhibitor.
類似化合物との比較
Similar Compounds
- (S,S)-2,2’-Bipyrrolidine L-tartrate trihydrate
- (R,R)-1,2-Diaminocyclohexane L-tartrate
- (S,S)-1,2-Diaminocyclohexane L-tartrate
Uniqueness
(R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate is unique due to its specific chiral configuration, which provides distinct advantages in enantioselective synthesis. Its high purity and stability make it a preferred choice in various applications, setting it apart from other similar compounds.
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6.3H2O/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10;;;/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10);3*1H2/t7-,8-;1-,2-;;;/m11.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLGYXKNZXAYBR-WIGUQUGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H]2CCCN2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[(cyclopropylamino)carbonyl]pyrrolidine-1-carboxylate](/img/structure/B8204323.png)
![N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride](/img/structure/B8204329.png)






![5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine](/img/structure/B8204372.png)
![1-(2-Chloropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204377.png)

![potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide](/img/structure/B8204383.png)

